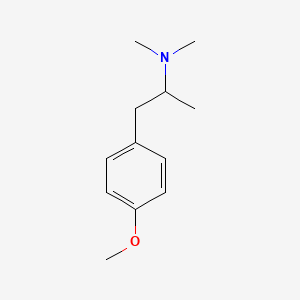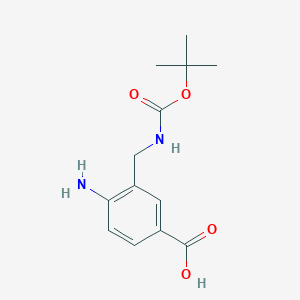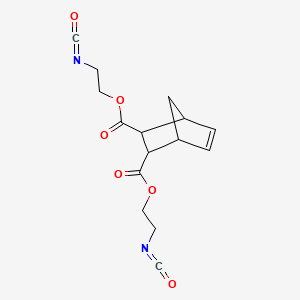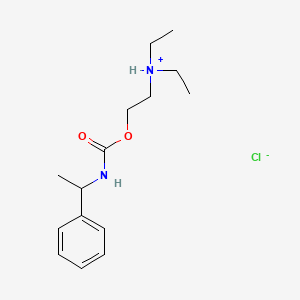
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester is a complex organic compound with the molecular formula C20H20N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group attached to a naphthyl ring, further connected to a benzoic acid ethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-naphthylamine with benzyl chloride under basic conditions to form the intermediate product. This intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent indicator for bioimaging of nitric oxide, transformed by cellular enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid methyl ester
- 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid propyl ester
Uniqueness
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester is unique due to its specific ester group, which influences its solubility and reactivity. Compared to its methyl and propyl counterparts, the ethyl ester variant has distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21/h3-12,22H,2,13,21H2,1H3 |
Clé InChI |
AYLCVCOQANGUQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)


![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
